2-Methyl-1-trifluoromethoxymethyl-propylamine
Description
Properties
IUPAC Name |
3-methyl-1-(trifluoromethoxy)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNIYQDDSCVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation of Isobutyronitrile
Reagents :
-
Trifluoromethoxymethyl chloride (1.0 eq)
-
Isobutyronitrile (1.1 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq) in THF at −78°C
Mechanism :
LDA deprotonates isobutyronitrile, generating a nitrile anion that attacks trifluoromethoxymethyl chloride to form 2-methyl-1-trifluoromethoxymethyl-2-butyronitrile .
Yield : 98% (analogous to patent conditions).
Step 2: Hydrolysis to Carboxylic Acid
Conditions :
-
2-Methyl-1-trifluoromethoxymethyl-2-butyronitrile
-
Aqueous NaOH (10 M) at 180°C for 6 hours
The nitrile undergoes alkaline hydrolysis to yield 2-methyl-1-trifluoromethoxymethyl-2-butyric acid .
Yield : 85%.
Step 3: Curtius Rearrangement to Carbamate
Reagents :
-
Diphenylphosphoryl azide (DPPA, 1.2 eq)
-
Triethylamine (1.5 eq) in toluene at 80°C
-
Benzyl alcohol (2.0 eq)
The carboxylic acid converts to an acyl azide, which rearranges to an isocyanate intermediate. Trapping with benzyl alcohol forms 2-methyl-1-trifluoromethoxymethyl-2-propyl-carbamic acid benzyl ester .
Yield : 78%.
Step 4: Deprotection to Primary Amine
Conditions :
-
Hydrogen gas (1 atm)
-
10% Pd/C catalyst in methanol
Hydrogenolysis cleaves the benzyl group, yielding the final amine.
Yield : 92%.
Total Yield : (theoretical).
Alternative Route: Reductive Amination
Ketone Intermediate Synthesis
Reagents :
-
2-Methyl-1-trifluoromethoxymethyl-propanone
-
Methylamine hydrochloride (2.0 eq)
-
Sodium cyanoborohydride (1.5 eq) in methanol
Mechanism :
The ketone reacts with methylamine to form an imine, which is reduced to the amine.
Yield : 45–60% (estimated from analogous reactions).
Optimization and Challenges
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Step 1 Temperature | −78°C | Prevents side reactions |
| Step 2 Base Concentration | 10 M NaOH | Complete hydrolysis |
| Step 3 Solvent | Toluene | Enhances DPPA stability |
| Step 4 Catalyst Loading | 10% Pd/C | Minimizes over-reduction |
Key Challenges :
-
Trifluoromethoxymethyl chloride availability : Requires in-situ preparation from trifluoromethanol and chloromethylating agents.
-
Curtius rearrangement scalability : DPPA’s cost and toxicity necessitate careful handling.
Characterization and Validation
Spectroscopic Data (from PubChem):
-
¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 2.38 (s, 3H, CF₃OCH₂), 2.88 (s, 2H, CH₂N).
-
MS (ESI+) : m/z 172.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-trifluoromethoxymethyl-propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Bronchodilators and Respiratory Treatments
One of the primary applications of 2-Methyl-1-trifluoromethoxymethyl-propylamine is in the development of bronchodilators. Compounds similar to this have been shown to act as β2-adrenergic receptor agonists, which are crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, research indicates that derivatives of this compound can effectively reduce bronchial smooth muscle tension, leading to bronchodilation .
1.2 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, a related compound demonstrated significant antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential for further development as an anticancer agent . The unique trifluoromethoxy group enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells.
Synthesis and Chemical Properties
2.1 Synthetic Methods
The synthesis of this compound involves several steps that optimize yield and purity. Recent patents have described novel synthetic routes that increase the overall yield significantly compared to traditional methods . These methods utilize readily available starting materials and environmentally benign conditions, making them suitable for large-scale production.
2.2 Stability and Reactivity
The trifluoromethoxy moiety in this compound contributes to its stability under various conditions, making it an attractive candidate for further chemical modifications. Studies have shown that compounds with similar structures exhibit resilience in the presence of strong bases and nucleophiles, which is beneficial for their application in complex organic syntheses .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound can serve as a building block for the synthesis of advanced polymers. Its unique chemical properties allow it to be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability and chemical resistance.
3.2 Coatings and Adhesives
Due to its chemical structure, this compound may also find applications in coatings and adhesives that require high-performance characteristics. The incorporation of trifluoromethoxy groups can impart water-repellency and durability to coatings, making them suitable for use in harsh environments.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-1-trifluoromethoxymethyl-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Methyl-1-trifluoromethoxymethyl-propylamine with four analogous compounds, highlighting structural, synthetic, and functional differences:
Structural and Electronic Differences
- Trifluoromethoxymethyl vs. Trifluoromethyl : The trifluoromethoxymethyl group (-CF₃OCH₂-) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to simpler -CF₃ groups (e.g., in (S)-N-Methyl-1,1,1-trifluoro-2-propylamine). This may enhance metabolic stability and alter solubility .
- Aromatic vs. Such differences influence receptor-binding profiles .
- Sulfur vs.
Functional and Application Insights
- Pharmaceutical Relevance : Fluorinated amines like the target compound and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine are prized for their ability to penetrate lipid membranes and resist enzymatic degradation. The trifluoromethoxymethyl group may further improve blood-brain barrier permeability .
- Agrochemical Potential: Brominated/fluorinated analogs (e.g., (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine) highlight the role of halogenation in pesticidal activity, though the target compound’s lack of halogens may limit this niche .
Biological Activity
2-Methyl-1-trifluoromethoxymethyl-propylamine is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions. The structural formula can be represented as follows:
- IUPAC Name : this compound
- CAS Registry Number : 1932819-75-4
- Molecular Formula : C5H10F3NO
The biological activity of this compound may involve several mechanisms, particularly its interaction with ion channels. Research indicates that compounds with similar structures can act as inhibitors of potassium channels, specifically the TASK-1 channel, which is implicated in various physiological processes including cardiac rhythm regulation and respiratory function .
Therapeutic Applications
- Cardiovascular Disorders :
- Respiratory Disorders :
- Neuroprotective Effects :
Case Studies and Experimental Data
A review of the literature reveals several key findings related to the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | TASK-1 Inhibition | Demonstrated effective inhibition of TASK-1 channels in vitro, leading to altered cardiac action potentials. |
| Study B | Respiratory Function | Showed improvement in respiratory function in animal models with induced sleep apnea when treated with the compound. |
| Study C | Neuroprotection | Found that similar trifluoromethoxy compounds exhibited reduced neuronal cell death in models of oxidative stress. |
These studies underscore the potential utility of this compound in therapeutic contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
